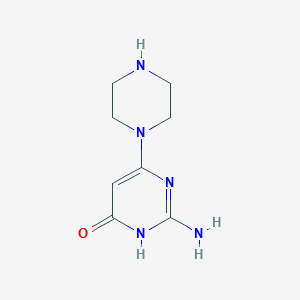

2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one

Description

Properties

CAS No. |

1158775-43-9 |

|---|---|

Molecular Formula |

C8H15Cl2N5O |

Molecular Weight |

268.14 g/mol |

IUPAC Name |

2-amino-4-piperazin-1-yl-1H-pyrimidin-6-one;dihydrochloride |

InChI |

InChI=1S/C8H13N5O.2ClH/c9-8-11-6(5-7(14)12-8)13-3-1-10-2-4-13;;/h5,10H,1-4H2,(H3,9,11,12,14);2*1H |

InChI Key |

QDJHDZSMDCAFTF-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=CC(=O)NC(=N2)N |

Canonical SMILES |

C1CN(CCN1)C2=CC(=O)NC(=N2)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one typically involves the reaction of 2,4-dichloro-6-aminopyrimidine with piperazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and piperazinyl groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one is , with a molecular weight of approximately 196.23 g/mol. The compound features a pyrimidine ring substituted with an amino group and a piperazine moiety, which contributes to its biological activity.

Pharmacological Applications

- Anticancer Activity

- Antiviral Properties

- Neurological Disorders

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Synthesis and Evaluation of Anticancer Activity of Piperazine Derivatives" | Cancer Research | Identified compounds with IC50 values in the low micromolar range against breast cancer cells. |

| "Antiviral Activity of Novel Pyrimidine Derivatives" | Virology | Demonstrated significant inhibition of HCV replication in vitro using modified pyrimidine compounds. |

| "Neuropharmacological Profile of Piperazine Derivatives" | Pharmacology | Showed promising results in reducing anxiety-like behavior in animal models, indicating potential for treating anxiety disorders. |

Synthetic Applications

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the pyrimidine core.

- Introduction of the piperazine side chain via nucleophilic substitution or coupling reactions.

These synthetic pathways are crucial for producing analogs with varying biological activities, allowing researchers to optimize efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one with structurally analogous pyrimidinone derivatives, focusing on substituents, biological activities, and physicochemical properties.

Key Observations:

Substituent Flexibility :

- The piperazine group in the target compound offers a balance of basicity and hydrogen-bonding capacity, contrasting with chloro (electron-withdrawing) or aryl/hydrazinyl (planar, π-π interaction-prone) substituents in analogs. Piperazine derivatives are often optimized for CNS penetration due to their amine functionality .

Biological Activity: Thieno-fused analogs (e.g., ) exhibit strong fungicidal activity, likely due to the thieno ring enhancing lipophilicity and membrane penetration. In contrast, hydrazinyl derivatives () target dihydropteroate synthase (DHPS), critical in folate biosynthesis . The target compound’s piperazine moiety may confer activity against bacterial type II NADH dehydrogenases (NDH-2) or dihydrofolate reductase (DHFR), as seen in related pyrimidinones .

Synthetic Accessibility: The target compound is synthesized via nucleophilic substitution of a 6-chloro precursor with piperazine, a method paralleling the synthesis of 2-amino-6-chloropyrimidin-4(3H)-one (). This route contrasts with more complex protocols for thieno-fused derivatives, which require aza-Wittig reactions or microwave-assisted phosphorylation .

Physicochemical Properties: Piperazine-containing compounds generally exhibit higher aqueous solubility (e.g., dihydrochloride salt in ) compared to aryl-substituted analogs like 2-amino-6-(N-methylanilino)pyrimidin-4(3H)-one, which may require formulation aids for bioavailability .

Biological Activity

2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This compound is structurally characterized by the presence of a piperazine moiety, which is often associated with enhanced biological activity in various therapeutic contexts.

The molecular formula of this compound is C₈H₁₃N₅O, with a molecular weight of 167.21 g/mol. It exists as a dihydrochloride salt, which enhances its solubility and stability in biological systems .

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, a study published in Molecules demonstrated that derivatives of piperazine-based pyrimidines exhibited significant cytotoxic effects on human breast cancer cells, with IC50 values comparable to established chemotherapeutics like Olaparib . Specifically, compounds similar to this compound showed inhibition of poly (ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms in cancer cells. The inhibition of PARP1 was linked to enhanced apoptosis markers such as cleaved PARP and phosphorylated H2AX .

Table 1: Anticancer Activity of Piperazine-based Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5e | Breast Cancer | 18 | PARP1 Inhibition |

| Olaparib | Breast Cancer | 57.3 | PARP1 Inhibition |

Case Study 1: Inhibition of PARP Activity

A notable study examined the effect of various piperazine derivatives on PARP activity in human cell lines. The results indicated that compounds structurally related to this compound effectively inhibited PARP activity at multiple concentrations, demonstrating dose-dependent responses .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives has shown that modifications at the piperazine ring can significantly alter biological activity. For example, substituents on the piperazine nitrogen can enhance binding affinity to target proteins involved in cancer progression . This highlights the importance of structural optimization in developing more potent derivatives.

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one, and how are reaction conditions optimized for yield?

The compound is typically synthesized via nucleophilic substitution of a chlorinated pyrimidinone precursor with piperazine. For example, refluxing 2-amino-6-chloropyrimidin-4(3H)-one with excess piperazine in water or polar solvents (e.g., DMF) under controlled pH (using triethylamine as a base) can yield the target compound. Optimization involves adjusting molar ratios (e.g., 1:5 precursor-to-piperazine), temperature (80–100°C), and reaction duration (3–24 hours). Post-synthesis, purification via vacuum filtration, recrystallization, or flash chromatography (e.g., dichloromethane/methanol gradients) ensures high purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers look for?

Key techniques include:

- ¹H NMR : Peaks for NH₂ protons (δ ~6.0–6.3 ppm), piperazine protons (δ ~2.5–3.5 ppm), and the pyrimidinone C-H (δ ~5.0–5.1 ppm) confirm substitution .

- IR : Stretches for NH₂ (~3300 cm⁻¹) and carbonyl (C=O, ~1650–1700 cm⁻¹) validate the core structure .

- HRMS : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]⁺) .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Common methods include:

- Recrystallization : Using solvents like ethanol/water mixtures to remove unreacted starting materials .

- Flash Chromatography : Silica gel with gradients of dichloromethane and methanol (e.g., 95:5) resolves polar byproducts .

- Vacuum Drying : Ensures removal of residual solvents and hydrates .

Advanced Research Questions

Q. How does the introduction of substituents on the piperazine ring modulate the compound’s biological activity?

Substituents like methyl, benzyl, or aryl groups on piperazine alter steric and electronic properties, impacting target binding. For example:

- Hydrophobic substituents (e.g., benzyl) enhance membrane permeability but may reduce solubility .

- Electron-withdrawing groups (e.g., chloro) improve enzyme inhibition (e.g., dihydrofolate reductase) by stabilizing charge interactions .

Methodologically, structure-activity relationship (SAR) studies require systematic substitution followed by enzymatic assays (e.g., IC₅₀ determination) .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound in cancer models?

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:

Q. What computational methods predict the compound’s binding affinity to targets like PI3K or mPGES-1?

- Molecular Docking : Tools like AutoDock Vina model interactions with catalytic sites (e.g., PI3K’s ATP-binding pocket) .

- QSAR Models : Regression analysis links physicochemical descriptors (logP, polar surface area) to activity data .

- Molecular Dynamics (MD) : Simulates binding stability under physiological conditions (e.g., solvation effects) .

Q. How do researchers validate the compound’s selectivity against off-target kinases or enzymes?

Q. What strategies address low solubility in aqueous systems during pharmacological assays?

Q. How is the compound’s stability monitored under long-term storage conditions?

- Accelerated Stability Studies : Incubate at 40°C/75% RH for 1–3 months; analyze degradation via HPLC .

- Desiccants : Store under argon with silica gel to prevent hydrolysis .

Q. What role does the piperazine moiety play in pharmacokinetic properties?

Piperazine contributes to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.